Lunularin

Lunularin

Cat. No.

B1675449

CAS RN

37116-80-6

M. F:

C14H14O2

M. Wt:

214.26 g/mol

InChI Key:

ILEYXPCRQKRNIJ-UHFFFAOYSA-N

IUPAC Name:

3-[2-(4-hydroxyphenyl)ethyl]phenol

* For research use only. Not for human or veterinary use.
Description Lunularin is a bioactive chemical.
Lunularin, also known as Lunularin, is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually >98% (or refer to the Certificate of Analysis).

   

BenchChem offers high-quality Lunularin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lunularin including the price, delivery time, and more detailed information at info@benchchem.com.
CAS RN 37116-80-6
Product Name Lunularin
Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
IUPAC Name 3-[2-(4-hydroxyphenyl)ethyl]phenol
InChI InChI=1S/C14H14O2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10,15-16H,4-5H2
InChI Key ILEYXPCRQKRNIJ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)O)CCC2=CC=C(C=C2)O
Canonical SMILES C1=CC(=CC(=C1)O)CCC2=CC=C(C=C2)O
Appearance Solid powder
Other CAS RN 37116-80-6
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3,4'-dihydroxybibenzyl
lunularin
Origin of Product United States

1: Liu W, Shiue YL, Lin YR, Lin HY, Liang SS. A Derivative Method with Free Radical Oxidation to Predict Resveratrol Metabolites by Tandem Mass Spectrometry. Curr Anal Chem. 2015 Oct;11(4):300-306. PubMed PMID: 27594817; PubMed Central PMCID: PMC5003074. 2: Etxeberria U, Arias N, Boqué N, Romo-Hualde A, Macarulla MT, Portillo MP, Milagro FI, Martínez JA. Metabolic faecal fingerprinting of trans-resveratrol and quercetin following a high-fat sucrose dietary model using liquid chromatography coupled to high-resolution mass spectrometry. Food Funct. 2015 Aug;6(8):2758-67. doi: 10.1039/c5fo00473j. Epub 2015 Jul 9. PubMed PMID: 26156396. 3: Vogl S, Atanasov AG, Binder M, Bulusu M, Zehl M, Fakhrudin N, Heiss EH, Picker P, Wawrosch C, Saukel J, Reznicek G, Urban E, Bochkov V, Dirsch VM, Kopp B. The Herbal Drug Melampyrum pratense L. (Koch): Isolation and Identification of Its Bioactive Compounds Targeting Mediators of Inflammation. Evid Based Complement Alternat Med. 2013;2013:395316. doi: 10.1155/2013/395316. Epub 2013 Feb 26. PubMed PMID: 23533479; PubMed Central PMCID: PMC3600302. 4: Bode LM, Bunzel D, Huch M, Cho GS, Ruhland D, Bunzel M, Bub A, Franz CM, Kulling SE. In vivo and in vitro metabolism of trans-resveratrol by human gut microbiota. Am J Clin Nutr. 2013 Feb;97(2):295-309. doi: 10.3945/ajcn.112.049379. Epub 2013 Jan 2. PubMed PMID: 23283496. 5: Harrowven DC, Kostiuk SL. Macrocylic bisbibenzyl natural products and their chemical synthesis. Nat Prod Rep. 2012 Feb;29(2):223-42. doi: 10.1039/c1np00080b. Epub 2011 Nov 16. Review. PubMed PMID: 22089169. 6: Zhou K, Wu B, Zhuang Y, Ding L, Liu Z, Qiu F. [Chemical constituents of fresh celery]. Zhongguo Zhong Yao Za Zhi. 2009 Jun;34(12):1512-5. Chinese. PubMed PMID: 19777835. 7: Lu ZQ, Fan PH, Ji M, Lou HX. Terpenoids and bisbibenzyls from Chinese liverworts Conocephalum conicum and Dumortiera hirsuta. J Asian Nat Prod Res. 2006 Jan-Mar;8(1-2):187-92. PubMed PMID: 16753803. 8: Ramos FA, Takaishi Y, Shirotori M, Kawaguchi Y, Tsuchiya K, Shibata H, Higuti T, Tadokoro T, Takeuchi M. Antibacterial and antioxidant activities of quercetin oxidation products from yellow onion (Allium cepa) skin. J Agric Food Chem. 2006 May 17;54(10):3551-7. PubMed PMID: 19127724. 9: Hirata T, Ashida Y, Mori H, Yoshinaga D, Goad LJ. A 37-kDa peroxidase secreted from liverworts in response to chemical stress. Phytochemistry. 2000 Oct;55(3):197-202. PubMed PMID: 11142842. 10: Matsuda H, Shimoda H, Yoshikawa M. Structure-requirements of isocoumarins, phthalides, and stilbenes from Hydrangeae Dulcis Folium for inhibitory activity on histamine release from rat peritoneal mast cells. Bioorg Med Chem. 1999 Jul;7(7):1445-50. PubMed PMID: 10465418.